1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)-
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-aminopyrazole with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyrazolopyrimidine derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- can be compared with other similar compounds, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but lacks the N-butyl and 2-methylphenyl substituents.
Pyrazoloadenine: Another related compound with a similar pyrazolopyrimidine core but different substituents.
4-Aminopyrazolopyrimidine: Similar to 4-aminopyrazolo[3,4-d]pyrimidine but with variations in the substituents.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-butyl-1-(2-methylphenyl)- lies in its specific substituents, which can significantly influence its biological activity and chemical properties.
Properties
CAS No. |
1092333-70-4 |
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Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5/c1-3-4-9-17-15-13-10-20-21(16(13)19-11-18-15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3,(H,17,18,19) |
InChI Key |
MFBZKLUMZSEULD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3C |
Origin of Product |
United States |
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